3,4-dimethyl-1H-pyrazol-5-ol
CAS No.: 145092-15-5
Cat. No.: VC21268204
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145092-15-5 |
|---|---|
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 4,5-dimethyl-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) |
| Standard InChI Key | CMTNHTJUNZPFMW-UHFFFAOYSA-N |
| SMILES | CC1=C(NNC1=O)C |
| Canonical SMILES | CC1=C(NNC1=O)C |
Introduction
Chemical Structure and Basic Properties
3,4-dimethyl-1H-pyrazol-5-ol consists of a pyrazole core with two methyl substituents and a hydroxyl group. The "1H" designation indicates that one of the nitrogen atoms (at position 1) is bonded to a hydrogen atom, which is characteristic of many pyrazole compounds.
Structural Features
The chemical structure can be represented as follows:
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Molecular Formula: C5H8N2O
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Structural Feature: Five-membered heterocyclic ring with two adjacent nitrogen atoms
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Substituents: Methyl groups at positions 3 and 4, hydroxyl group at position 5
Chemical Reactivity and Characteristics
Tautomerism
One notable characteristic of hydroxypyrazoles is their ability to exhibit tautomerism. 3,4-dimethyl-1H-pyrazol-5-ol likely exists in equilibrium between its hydroxypyrazole form and its pyrazolone form:
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Hydroxypyrazole form: 3,4-dimethyl-1H-pyrazol-5-ol
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Pyrazolone form: 3,4-dimethyl-1H-pyrazol-5-one
This tautomeric equilibrium significantly influences the compound's reactivity and physical properties.
Acid-Base Properties
The hydroxyl group at position 5 confers acidic properties to the molecule, allowing it to form salts with bases. The nitrogen at position 2 (the non-protonated nitrogen in the pyrazole ring) can act as a weak base, contributing to the compound's amphoteric character.
Chemical Reactions
Based on the reactivity of similar pyrazole compounds, 3,4-dimethyl-1H-pyrazol-5-ol would likely participate in the following reactions:
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Alkylation/acylation at the hydroxyl group
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N-alkylation at the NH position (position 1)
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Complexation with metal ions through the hydroxyl oxygen and adjacent nitrogen
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Oxidation of the hydroxyl group to form corresponding carbonyl compounds
Synthesis Methods
While the search results don't provide a direct synthesis method for 3,4-dimethyl-1H-pyrazol-5-ol, we can propose potential synthetic routes based on established methods for similar pyrazole derivatives.
From β-Dicarbonyl Compounds
A general synthetic approach could involve the reaction of a suitable β-dicarbonyl compound with methylhydrazine:
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The reaction between 2,4-pentanedione (acetylacetone) and methylhydrazine could yield the desired product after appropriate modifications and optimizations.
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Alternatively, a 1,3-diketone with appropriate substituents could be used as the starting material.
Modified Approach Based on Related Syntheses
Drawing from the synthetic method described for 1,3-dimethyl-1H-pyrazole-5-ethyl formate in the search results, a potential modified synthetic pathway can be proposed:
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Starting with diethyl oxalate and acetone in the presence of a base (sodium ethoxide)
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Reacting the intermediate with methylhydrazine to form the pyrazole ring
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Further modification to introduce the hydroxyl group at position 5 instead of an ester group
This approach would require specific adjustments to the reaction conditions and reagents compared to the described synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate.
Reaction Conditions
Based on the synthesis of related compounds, the following reaction conditions might be suitable:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | 5-15°C (initial), then 40-50°C | Lower temperatures for initial addition to control exotherm, higher temperatures to complete cyclization |
| Solvent | DMF or ethanol | Polar solvents facilitate the reaction |
| pH | 2-3 (adjusted with acetic acid) | Acidic conditions promote cyclization |
| Reaction Time | 6-24 hours | Sufficient time for complete conversion |
Applications and Biological Activities
Biological Activities
Pyrazole derivatives with similar structures have shown various biological activities, suggesting that 3,4-dimethyl-1H-pyrazol-5-ol might exhibit:
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Anti-inflammatory properties
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Antimicrobial activity
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Enzyme inhibition capabilities
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Antioxidant properties due to the hydroxyl group
Spectroscopic Characterization
NMR Spectroscopy
Expected NMR spectral features for 3,4-dimethyl-1H-pyrazol-5-ol:
| Type | Expected Signals | Chemical Shift Range (ppm) |
|---|---|---|
| 1H NMR | 3-CH3 singlet | 2.0-2.3 |
| 4-CH3 singlet | 2.1-2.4 | |
| 1-NH broad singlet | 10.0-12.0 | |
| 5-OH broad singlet | 5.0-6.5 | |
| 13C NMR | 3-CH3 carbon | 10-15 |
| 4-CH3 carbon | 8-13 | |
| C-3 (pyrazole) | 140-145 | |
| C-4 (pyrazole) | 110-115 | |
| C-5 (pyrazole) | 150-155 |
These values are estimates based on typical chemical shift ranges for similar pyrazole derivatives.
IR Spectroscopy
Expected characteristic IR absorption bands:
| Functional Group | Wavenumber Range (cm-1) | Intensity |
|---|---|---|
| O-H stretching | 3200-3400 | Strong, broad |
| N-H stretching | 3100-3300 | Medium |
| C-H stretching (methyl) | 2900-3000 | Medium |
| C=N stretching | 1550-1650 | Strong |
| C=C stretching | 1400-1500 | Medium |
| C-O stretching | 1150-1250 | Strong |
Mass Spectrometry
In electron impact mass spectrometry, the expected molecular ion peak would be at m/z 112, with potential fragment ions resulting from the loss of methyl groups and other structural components.
| Aspect | Recommendation |
|---|---|
| Personal Protection | Chemical-resistant gloves, safety goggles, laboratory coat |
| Ventilation | Use in chemical fume hood |
| Storage | Store in closed vessels, refrigerated (2-8°C) |
| Fire Hazards | Keep away from heat, flames, and oxidizing agents |
| Spill Response | Mix with inert absorbent material, avoid release to environment |
These recommendations are based on standard practices for similar heterocyclic compounds as indicated in the material safety data section of related compounds .
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